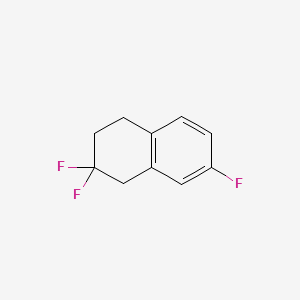
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene, a bicyclic hydrocarbon. This compound is characterized by the presence of three fluorine atoms at the 2nd and 7th positions of the tetrahydronaphthalene ring system. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of fluorinated naphthalene derivatives. The process requires precise control of temperature and pressure to ensure high yield and purity. Nickel or palladium catalysts are often employed in these hydrogenation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with nickel or palladium catalysts
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids
Reduction: Saturated fluorinated hydrocarbons
Substitution: Fluorinated aromatic compounds with additional functional groups
Aplicaciones Científicas De Investigación
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in drug design due to its stability and lipophilicity, which can enhance the bioavailability of pharmaceuticals.
Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different chemical properties.
2,2,2-Trifluoroacetophenone: Another fluorinated aromatic compound with distinct reactivity and applications.
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene-d12: A deuterated version used in isotopic labeling studies.
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
57584-68-6 |
|---|---|
Fórmula molecular |
C10H9F3 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
3,3,6-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-7-3-4-10(12,13)6-8(7)5-9/h1-2,5H,3-4,6H2 |
Clave InChI |
VTHPFNNJDPNBDD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=C1C=CC(=C2)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



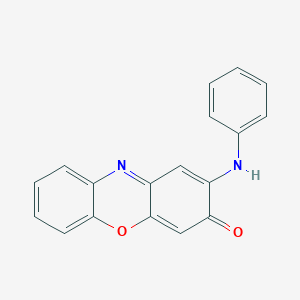

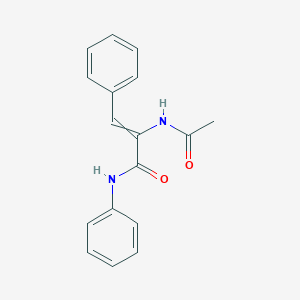

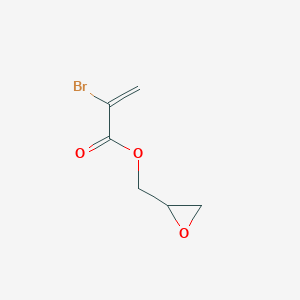
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
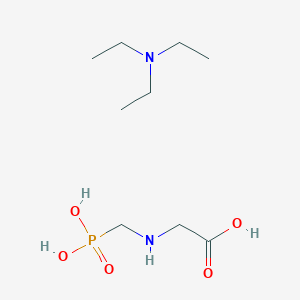
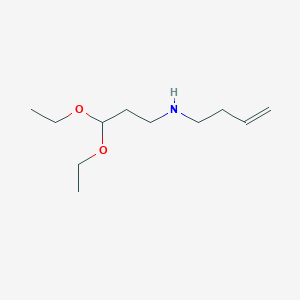
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
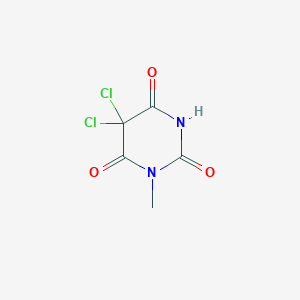

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
